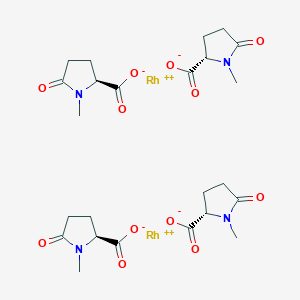
Rhodium(2+) (2S)-1-methyl-5-oxopyrrolidine-2-carboxylate (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhodium(2+) (2S)-1-methyl-5-oxopyrrolidine-2-carboxylate (1/2) is a coordination compound featuring rhodium in the +2 oxidation state. This compound is part of the platinum group metals, known for their catalytic properties and resistance to corrosion. The specific structure of this compound includes a rhodium ion coordinated with a chiral ligand, (2S)-1-methyl-5-oxopyrrolidine-2-carboxylate, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rhodium(2+) (2S)-1-methyl-5-oxopyrrolidine-2-carboxylate typically involves the reaction of rhodium salts with the chiral ligand under controlled conditions. One common method is to dissolve rhodium(III) chloride in an aqueous solution, followed by the addition of the chiral ligand. The mixture is then heated under reflux to facilitate the coordination reaction. The resulting product is purified through crystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure reactors and automated systems ensures consistent quality and yield. The rhodium source is often derived from platinum ores, and the ligand is synthesized through established organic synthesis methods.
Analyse Chemischer Reaktionen
Types of Reactions
Rhodium(2+) (2S)-1-methyl-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The rhodium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states or metallic rhodium.
Substitution: Ligands coordinated to the rhodium center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of coordinating solvents or other ligands like phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield rhodium(III) complexes, while reduction can produce rhodium(I) or metallic rhodium.
Wissenschaftliche Forschungsanwendungen
Rhodium(2+) (2S)-1-methyl-5-oxopyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: Used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbon-carbon bond formation.
Biology: Investigated for its potential in biological imaging and as a probe for studying metal-protein interactions.
Medicine: Explored for its anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic efficiency and selectivity.
Wirkmechanismus
The mechanism of action of Rhodium(2+) (2S)-1-methyl-5-oxopyrrolidine-2-carboxylate involves its ability to coordinate with various substrates and facilitate chemical transformations. The rhodium center acts as a Lewis acid, activating substrates for nucleophilic attack. In biological systems, the compound can bind to DNA, leading to the inhibition of replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rhodium(III) chloride: A common rhodium compound used in catalysis.
Rhodium(II) acetate: Known for its use in cyclopropanation reactions.
Rhodium(III) oxide: Utilized in oxidation reactions.
Uniqueness
Rhodium(2+) (2S)-1-methyl-5-oxopyrrolidine-2-carboxylate is unique due to its chiral ligand, which imparts enantioselectivity in catalytic reactions. This property makes it particularly valuable in asymmetric synthesis, where the production of chiral molecules is essential.
Eigenschaften
CAS-Nummer |
131766-06-8 |
|---|---|
Molekularformel |
C24H32N4O12Rh2 |
Molekulargewicht |
774.3 g/mol |
IUPAC-Name |
(2S)-1-methyl-5-oxopyrrolidine-2-carboxylate;rhodium(2+) |
InChI |
InChI=1S/4C6H9NO3.2Rh/c4*1-7-4(6(9)10)2-3-5(7)8;;/h4*4H,2-3H2,1H3,(H,9,10);;/q;;;;2*+2/p-4/t4*4-;;/m0000../s1 |
InChI-Schlüssel |
CICPRXZGDSKFEQ-USACGBMHSA-J |
Isomerische SMILES |
CN1[C@@H](CCC1=O)C(=O)[O-].CN1[C@@H](CCC1=O)C(=O)[O-].CN1[C@@H](CCC1=O)C(=O)[O-].CN1[C@@H](CCC1=O)C(=O)[O-].[Rh+2].[Rh+2] |
Kanonische SMILES |
CN1C(CCC1=O)C(=O)[O-].CN1C(CCC1=O)C(=O)[O-].CN1C(CCC1=O)C(=O)[O-].CN1C(CCC1=O)C(=O)[O-].[Rh+2].[Rh+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





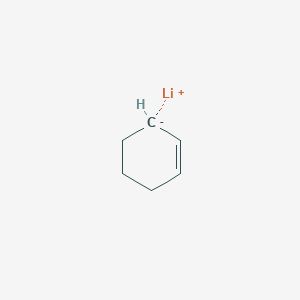
![1-[4-(Tributylstannyl)furan-3-yl]ethan-1-one](/img/structure/B14275324.png)
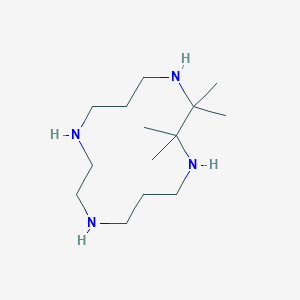
![4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one](/img/structure/B14275335.png)
![2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B14275336.png)
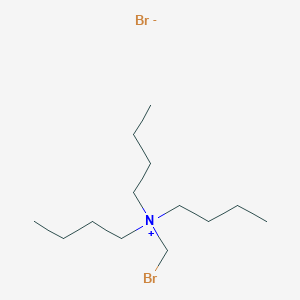
![1-{[tert-Butyl(dimethyl)silyl]oxy}bicyclo[2.2.2]octan-2-one](/img/structure/B14275365.png)
![1,8-Diazaspiro[5.5]undecane, (R)-(9CI)](/img/structure/B14275366.png)
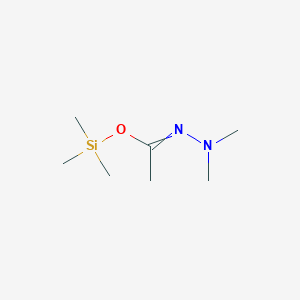
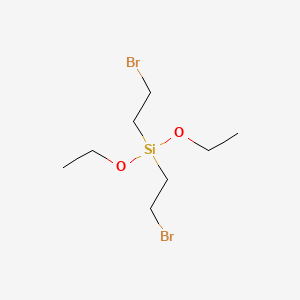
![1-Chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B14275399.png)
